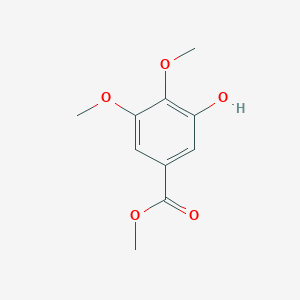

Methyl 3-hydroxy-4,5-dimethoxybenzoate

概要

説明

Methyl 3-hydroxy-4,5-dimethoxybenzoate is a useful research compound. Its molecular formula is C10H12O5 and its molecular weight is 212.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Methyl 3-hydroxy-4,5-dimethoxybenzoate is a derivative of gallic acid, which is isolated from Myricaria Laxiflora . The primary targets of this compound are bacterial cells , where it exhibits significant antimicrobial activities .

Mode of Action

The compound interacts with bacterial cells, leading to their destruction . It also shows fairly active oxidation resistance in the presence of H2O2 , indicating that it may neutralize reactive oxygen species, which are harmful to cells.

Biochemical Pathways

Its antimicrobial activity suggests that it may interfere with essential biological processes in bacterial cells . Its antioxidant activity indicates that it may be involved in pathways related to oxidative stress .

Pharmacokinetics

Its solubility in alcohol and ether suggests that it may be well-absorbed and distributed in the body

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth due to its antimicrobial activity . Additionally, its antioxidant activity suggests that it may protect cells from damage caused by reactive oxygen species .

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, its antioxidant activity is observed in the presence of H2O2 , suggesting that its efficacy may be enhanced in environments with high levels of oxidative stress.

生化学分析

Biochemical Properties

Methyl 3-hydroxy-4,5-dimethoxybenzoate interacts with various enzymes and proteins in biochemical reactions. It shows antimicrobial activities, suggesting that it may interact with enzymes and proteins essential for the growth and survival of microorganisms

Cellular Effects

Its antimicrobial activity suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to show antimicrobial activity and resistance to oxidation in the presence of hydrogen peroxide This suggests that it may interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression

生物活性

Methyl 3-hydroxy-4,5-dimethoxybenzoate (CAS Number: 83011-43-2) is a compound derived from gallic acid, isolated from the plant Myricaria laxiflora. This compound has garnered attention due to its notable biological activities, particularly its antimicrobial and antioxidant properties. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂O₅ |

| Molecular Weight | 212.199 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Melting Point | 80-84 °C |

| Boiling Point | 366.6 ± 37.0 °C |

| Flash Point | 144.8 ± 20.0 °C |

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that it shows efficacy against various pathogenic bacteria, including Escherichia coli and Staphylococcus aureus. The compound's antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit vital metabolic processes.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial effects of several compounds derived from Myricaria laxiflora, this compound demonstrated a minimum inhibitory concentration (MIC) of 62.5 µg/mL against E. coli and 78.12 µg/mL against S. aureus, indicating its potential as an effective antimicrobial agent .

Antioxidant Activity

The compound also exhibits antioxidant properties, particularly in resisting oxidative stress induced by hydrogen peroxide (H₂O₂). This activity is crucial in protecting cells from oxidative damage, which is linked to various diseases, including cancer.

Research Findings on Antioxidant Activity

In vitro studies have shown that this compound can scavenge free radicals and reduce oxidative stress markers in cellular models. This property makes it a candidate for further research in the development of antioxidant therapies .

Cytotoxic Activity

Recent studies have explored the cytotoxic effects of this compound on cancer cell lines. The compound was evaluated for its ability to induce apoptosis in various cancer cells, showing promising results.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a comparative study involving multiple compounds, this compound was tested against breast adenocarcinoma (MCF-7) and prostate adenocarcinoma (PC-3) cell lines. The results indicated that the compound exhibited selective cytotoxicity with an IC₅₀ value significantly lower than standard chemotherapeutics like 5-fluorouracil (5-FU), suggesting its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Inhibition of Topoisomerase I : The compound has been shown to inhibit human topoisomerase I (TOP1), an enzyme critical for DNA replication and transcription in cancer cells.

- Induction of Apoptosis : It activates caspases involved in the apoptotic pathway, leading to programmed cell death in cancerous cells .

- Antioxidant Defense : By scavenging free radicals and reducing oxidative stress markers, the compound helps maintain cellular integrity .

科学的研究の応用

Pharmaceutical Applications

- Antimicrobial Activity :

- Anti-inflammatory Properties :

- Cancer Research :

Biochemical Applications

- Cell Signaling Pathways :

- Drug Delivery Systems :

Analytical Applications

- Analytical Chemistry :

Data Table: Summary of Applications

Case Studies

-

Antimicrobial Efficacy Study :

A study evaluated the antimicrobial activity of this compound against a panel of bacterial pathogens. Results indicated a significant inhibitory effect on Gram-positive bacteria, suggesting its potential as a new antibiotic agent. -

Anti-inflammatory Mechanism Investigation :

Research focused on the anti-inflammatory effects of this compound in a murine model of arthritis. Findings demonstrated reduced inflammation markers and improved joint function, supporting its therapeutic potential.

特性

IUPAC Name |

methyl 3-hydroxy-4,5-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5/c1-13-8-5-6(10(12)15-3)4-7(11)9(8)14-2/h4-5,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCIFXEQPXQVBGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370056 | |

| Record name | methyl 3-hydroxy-4,5-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83011-43-2 | |

| Record name | methyl 3-hydroxy-4,5-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 3-hydroxy-4,5-dimethoxy-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the antimicrobial effects of gallicin isolated from Myricaria Laxiflora?

A1: Research indicates that gallicin extracted from Myricaria Laxiflora exhibits notable antimicrobial activity against both bacteria and fungi. Specifically, it demonstrates a minimum inhibitory concentration (MIC) of 5 mg/ml against Staphylococcus aureus and Rhizopus, and 10 mg/ml against Escherichia coli. [] This suggests its potential as a natural antimicrobial agent.

Q2: Does gallicin possess any other noteworthy biological activities?

A2: Beyond its antimicrobial properties, gallicin also exhibits antioxidant activity, similar to propyl gallate. This activity becomes evident in the presence of hydrogen peroxide (H2O2), indicating its potential as a protective agent against oxidative stress. [] Further research is needed to explore the mechanisms and potential applications of this antioxidant activity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。